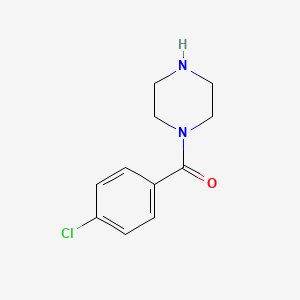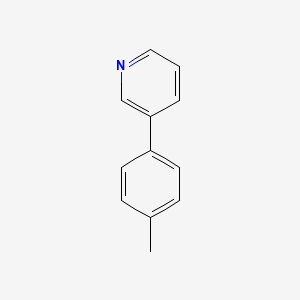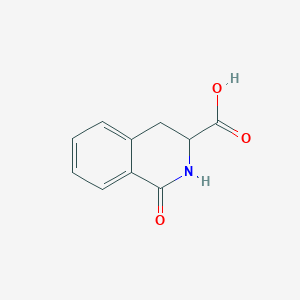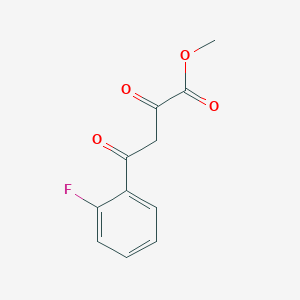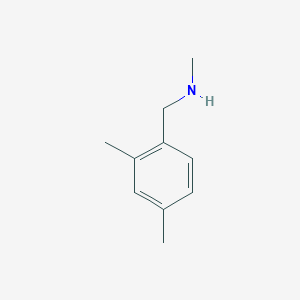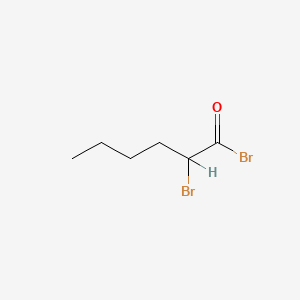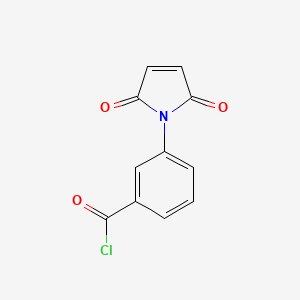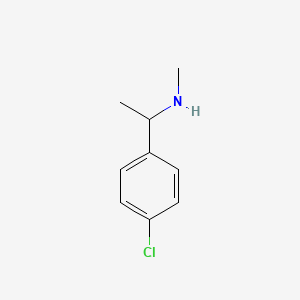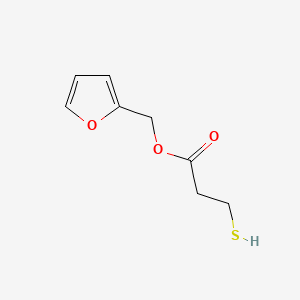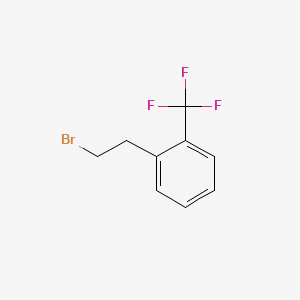
Sodium chloropalladate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium chloropalladate, also known as disodium tetrachloropalladate, is an inorganic compound with the chemical formula Na₂PdCl₄. This compound is a palladium complex and is commonly used in various chemical processes due to its catalytic properties. It appears as a brown crystalline solid and is known for its high palladium content, typically ranging between 35.0% and 36.5% .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium chloropalladate can be synthesized by reacting palladium(II) chloride with sodium chloride in an aqueous solution. The reaction is as follows: [ \text{PdCl}_2 + 2 \text{NaCl} \rightarrow \text{Na}_2[\text{PdCl}_4] ] Palladium(II) chloride is insoluble in water, but the product, this compound, dissolves readily. The compound crystallizes from water as a trihydrate (Na₂PdCl₄·3H₂O), which is the commercially available form .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium chloropalladate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state palladium compounds.
Reduction: It can be reduced to form palladium metal or lower oxidation state palladium compounds.
Substitution: It can undergo ligand exchange reactions where the chloride ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve phosphines (e.g., triphenylphosphine) or amines under mild conditions.
Major Products:
Oxidation: Higher oxidation state palladium compounds.
Reduction: Palladium metal or palladium hydrides.
Substitution: Palladium complexes with new ligands, such as phosphine complexes.
Scientific Research Applications
Sodium chloropalladate has a wide range of applications in scientific research:
Biology: It is used in biochemical studies to investigate the role of palladium in biological systems.
Mechanism of Action
The mechanism by which sodium chloropalladate exerts its effects is primarily through its catalytic activity. Palladium complexes can facilitate various chemical reactions by providing a platform for the reactants to interact more efficiently. The molecular targets and pathways involved include:
Activation of C-H bonds: Palladium can activate carbon-hydrogen bonds, making them more reactive.
Formation of palladium-carbon bonds: These bonds are crucial intermediates in many catalytic cycles.
Oxidative addition and reductive elimination: These steps are key in many palladium-catalyzed reactions, allowing the formation and breaking of chemical bonds.
Comparison with Similar Compounds
Sodium chloropalladate can be compared with other similar compounds, such as:
Potassium tetrachloropalladate (K₂PdCl₄): Similar in structure and reactivity but uses potassium instead of sodium.
Palladium(II) chloride (PdCl₂): A precursor to this compound, less soluble in water.
Sodium tetrachloroplatinate (Na₂PtCl₄): Similar in structure but contains platinum instead of palladium.
Uniqueness: this compound is unique due to its high solubility in water and its ability to form a wide range of palladium complexes, making it highly versatile in catalytic applications .
Properties
IUPAC Name |
disodium;hexachloropalladium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPXZVAWLYQAF-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6Na2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of sodium chloropalladate in organic synthesis, particularly involving alkenes?
A1: this compound(II) functions as a catalyst in various organic reactions. Research shows its ability to induce olefin isomerization []. This process involves the stepwise movement of hydrogen atoms on the alkene, leading to the formation of different olefin isomers. [] demonstrated this mechanism by analyzing the isomerization products of selectively deuterium-labeled olefins using techniques like vapor phase chromatography and NMR. Additionally, this compound(II) is a key component in the palladium-catalyzed phenylation of alkenes using sodium tetraphenylborate [].
Q2: How does this compound(II) interact with allyl chloride in the presence of other reagents like carbon monoxide and primary amines?
A2: this compound(II) facilitates the simultaneous formation of isocyanates and π-allylpalladium chloride from a reaction mixture containing allyl chloride, a primary amine, and carbon monoxide []. While the specific mechanism is not detailed in the abstract, this reaction highlights the versatile reactivity of this compound(II) in multi-component organic synthesis.
Q3: Are there any studies on the potential environmental impacts of using this compound?
A3: One study investigated the formation of fine solid particles from aqueous this compound solutions upon exposure to gamma-ray irradiation []. While this research doesn't directly address environmental impacts, it explores the behavior of this compound under specific conditions, which could be relevant for understanding its fate and potential environmental effects after use in various applications.
Q4: Beyond olefin isomerization, are there other examples of this compound's use as a catalyst in organic reactions?
A4: this compound exhibits catalytic activity in reactions beyond olefin isomerization. For example, it can catalyze the carbonylation of sodium tetraphenylborate in the presence of carbon monoxide, yielding benzophenone and methyl benzoate []. This reaction highlights this compound's utility in incorporating carbon monoxide into organic molecules, a valuable transformation in synthetic chemistry.
Q5: Does the reaction of this compound(II) with unsaturated ketones lead to different outcomes compared to simple alkenes?
A5: Yes, research indicates a distinct behavior when this compound(II) reacts with unsaturated ketones. For instance, with 1-hexen-5-one, it forms a π-allyl complex, ([MeCH=CH=CHC(O)Me]PdCl) []. This complex readily undergoes typical bridge-cleavage reactions with ligands like pyridine and triphenylphosphine. This contrasts with the reaction of this compound(II) with simple alkenes, where olefin isomerization is observed. This difference highlights the influence of functional groups on the reactivity of substrates towards this compound(II).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
